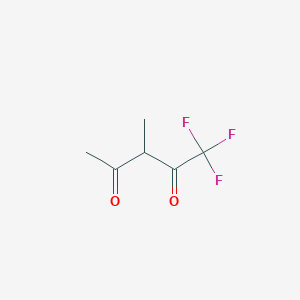

1,1,1-Trifluoro-3-methyl-2,4-pentanedione

Description

Historical Context and Discovery

The development of 1,1,1-Trifluoro-3-methyl-2,4-pentanedione emerged from advancements in fluorinated diketone chemistry during the mid-20th century. Early work on trifluoroacetylacetone (1,1,1-trifluoro-2,4-pentanedione), reported in the 1960s, demonstrated the stabilizing effects of fluorine on metal chelates. The introduction of a methyl group at the 3-position was likely motivated by efforts to fine-tune steric and electronic properties for specialized applications. While the exact synthesis date of the methyl-substituted derivative remains unclear, its preparation parallels methods used for analogous compounds, such as the condensation of trifluoroacetic acid derivatives with methyl-substituted ketones.

Nomenclature and Structural Identification

The systematic IUPAC name This compound reflects its substitution pattern:

- 1,1,1-Trifluoro : Three fluorine atoms at the 1-position.

- 3-Methyl : A methyl group at the 3-position.

- 2,4-Pentanedione : Diketone groups at the 2- and 4-positions of a five-carbon chain.

Structural elucidation relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : The $$^{19}\text{F}$$ NMR spectrum shows a singlet for the trifluoromethyl group near −70 ppm, while the $$^{1}\text{H}$$ NMR reveals resonances for the methyl group (δ ~2.1 ppm) and enolic proton (δ ~15 ppm, broad).

- Infrared (IR) Spectroscopy : Strong absorptions at ~1600 cm$$^{-1}$$ (C=O stretching) and ~1700 cm$$^{-1}$$ (enol C-O) confirm the diketone tautomer.

- X-ray Crystallography : Reveals a planar enolic structure with intramolecular hydrogen bonding, similar to non-methylated analogues.

Table 1: Key Spectroscopic Data for this compound

| Technique | Observed Signal | Assignment |

|---|---|---|

| $$^{19}\text{F}$$ NMR | δ −70.2 ppm (singlet) | CF$$_3$$ group |

| $$^{1}\text{H}$$ NMR | δ 2.12 ppm (s, 3H) | C3-CH$$_3$$ |

| IR | 1605 cm$$^{-1}$$, 1698 cm$$^{-1}$$ | C=O and enol C-O stretches |

Significance in Organofluorine Chemistry

This compound occupies a niche in organofluorine chemistry due to its dual functionality:

- Electron-Withdrawing Effects : The trifluoromethyl group enhances the acidity of the enolic proton (pK$$_a$$ ~6–7), facilitating deprotonation and chelation with metal ions.

- Steric Modulation : The 3-methyl group introduces steric hindrance, selectively directing reactivity in metal-ligand complexes. This property is exploited in asymmetric catalysis to control stereoselectivity.

- Applications :

- Metal Chelation : Forms stable complexes with transition metals (e.g., Cu, Fe), used in vapor deposition and magnetic materials.

- Heterocycle Synthesis : Serves as a precursor to fluorinated pyrazoles and imidazoles via cyclocondensation with hydrazines or amines.

- Electrophilic Fluorination : The enolate acts as a fluorinating agent in organic synthesis.

Comparative Analysis with Analogues

The methyl substituent in this compound reduces symmetry compared to non-methylated analogues, leading to distinct crystallographic packing and solubility profiles. This modification is critical in applications requiring tailored ligand environments, such as in the synthesis of single-molecule magnets.

Properties

Molecular Formula |

C6H7F3O2 |

|---|---|

Molecular Weight |

168.11 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-methylpentane-2,4-dione |

InChI |

InChI=1S/C6H7F3O2/c1-3(4(2)10)5(11)6(7,8)9/h3H,1-2H3 |

InChI Key |

LVMIOLNODODDMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of Trifluoroacetamidine with β-Diketones

Reaction Overview:

The core approach involves the nucleophilic addition of trifluoroacetamidine to β-diketones, leading to heterocyclic pyrimidine derivatives that incorporate the trifluoromethyl group at the 2-position. The process is summarized as follows:

- Reactants: Trifluoroacetamidine and either 2,4-pentanedione or phenylbutanedione-1,3.

- Conditions: Reactions are conducted in the presence of sodium ethoxide as a base, which facilitates the nucleophilic attack and cyclization.

- Outcome: Formation of 2-trifluoromethyl-4,6-dimethylpyrimidine or 2-trifluoromethyl-4-methyl-6-phenylpyrimidine, depending on the diketone used.

Reaction Mechanism:

The process involves initial nucleophilic attack by the amidine on the β-diketone, followed by cyclization and dehydration to form the pyrimidine ring. The reaction is influenced by the electrophilicity of the carbonyl carbons and the basic medium, which promotes condensation.

Trifluoroacetamidine + β-diketone → 2-trifluoromethylpyrimidine derivative

Specific Synthesis Procedure and Yield Data

Preparation of Trifluoroacetamidine:

It is synthesized by amination of trifluoroacetic acid derivatives (e.g., CF3COOCH3) followed by dehydration with phosphorus pentoxide or direct reaction with ammonia to yield the amidine.Reaction Conditions:

Equal molar quantities (0.15 mol) of trifluoroacetamidine and β-diketone are reacted in ethanol with sodium ethoxide as the base. Reflux conditions are typically employed to facilitate cyclization.Yield and Purity:

As reported, approximately 7.0 grams of 2-trifluoromethyl-4-methyl-6-phenylpyrimidine are obtained, corresponding to a yield of about 19%. The residual organic compounds, such as acetophenone and ethyl benzoate, can be recovered via distillation.

Variations and Related Methods

Use of Different β-Diketones:

Variations in the diketone component allow for the synthesis of different trifluoromethylpyrimidines, which can be tailored for specific properties or functionalities.Alternative Reagents:

Other amidines derived from different acids have been explored, but trifluoroacetic acid derivatives remain the most accessible and reactive.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagent molar ratio | 1:1 (trifluoroacetamidine: β-diketone) | Ensures optimal yield |

| Solvent | Ethanol or other alcohols | Facilitates reflux and solubility |

| Base | Sodium ethoxide | Promotes nucleophilic attack and cyclization |

| Temperature | Reflux (~78°C for ethanol) | Ensures reaction completion |

| Reaction time | 4-6 hours | Sufficient for cyclization and dehydration |

Notes on Challenges and Limitations

Stability of Intermediates:

Trifluoroacetamidine and its derivatives are sensitive to hydrolysis and decomposition, requiring careful handling and anhydrous conditions.Yield Optimization:

The yields are moderate (~19%), influenced by the instability of trifluoroacetamidine and side reactions. Optimization of reaction parameters, such as temperature, solvent, and molar ratios, can improve yields.Purification:

Crystallization and distillation are employed to purify the final product, with infrared spectroscopy used to confirm structure.

Summary of Research Findings

The synthesis of 1,1,1-trifluoro-3-methyl-2,4-pentanedione predominantly relies on the condensation of trifluoroacetamidine with β-diketones under basic reflux conditions. The process is well-documented in the literature, with yields influenced by reagent stability and reaction parameters. The method's versatility allows for the synthesis of various trifluoromethylated pyrimidines, which are valuable in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-methylpentane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-methylpentane-2,4-dione has several applications in scientific research:

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-methylpentane-2,4-dione involves its ability to form stable complexes with metal ions. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it a strong ligand. This property allows it to interact with various molecular targets, including enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs include 3-methyl-2,4-pentanedione (CAS 815-57-6), 3-butyl-2,4-pentanedione, and 2-acetylcyclohexanone. Substituents at the 3-position (methyl, butyl) or fused rings (cyclohexanone) influence electronic properties, tautomerism, and catalytic performance.

Table 1: Comparative Properties of β-Diketones

Key Findings

Tautomerism and Reactivity

- Htfac: The electron-withdrawing -CF₃ group enhances acidity (lower pKa compared to non-fluorinated analogs), stabilizing the enol tautomer. This promotes strong chelation with metal ions, critical for forming volatile MOCVD precursors .

- 3-Methyl-2,4-pentanedione: The -CH₃ group is electron-donating, yet gas-phase studies confirm 100% enol content due to resonance stabilization . This enables effective surface adsorption on MnOx catalysts, achieving ~90% imine yield in amine oxidation .

- 3,3-Dimethyl-2,4-pentanedione: Steric hindrance from two methyl groups prevents enolization, resulting in negligible surface coverage and catalytic activity .

Catalytic Performance

Modification of MnOx with β-diketones having enolizable protons (e.g., Htfac, 3-methyl, 3-butyl) yields ~90% imine, whereas non-enolizable analogs (e.g., 3,3-dimethyl) perform poorly. The enol form is critical for tuning surface acidity and selectivity .

Fluorine Effects

Htfac’s -CF₃ group increases electrophilicity, making it reactive in nucleophilic substitutions (e.g., quinoxaline synthesis) . However, in catalysis, its performance aligns with non-fluorinated analogs, suggesting surface modification relies more on enol stability than electronic effects .

Biological Activity

1,1,1-Trifluoro-3-methyl-2,4-pentanedione (also known as trifluoroacetylacetone) is a fluorinated organic compound with significant applications in organic synthesis and biological research. Its unique chemical structure imparts distinctive properties that influence its biological activity, particularly in enzyme inhibition and protein interactions.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a diketone structure with trifluoromethyl and methyl substituents that enhance its reactivity and binding affinity to biological targets.

The mechanism of action of this compound primarily involves its interaction with enzymes and proteins. The trifluoromethyl group increases hydrophobic interactions, while the diketone moiety can form chelates with metal ions in enzyme active sites. This dual functionality allows the compound to inhibit various enzymatic activities by blocking substrate access.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways. For instance, it can inhibit dehydrogenase enzymes by forming stable complexes with the active sites.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against specific bacterial strains. This makes it a candidate for further development in antimicrobial therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits dehydrogenase activity | |

| Antimicrobial | Effective against certain bacterial strains | |

| Cytotoxicity | Exhibits cytotoxic effects in cancer cell lines |

Case Study: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on lactate dehydrogenase (LDH), a key enzyme in glycolysis. The results showed that the compound significantly reduced LDH activity in vitro at concentrations as low as 10 µM. This suggests potential applications in metabolic regulation or cancer therapy where LDH is often upregulated.

Case Study: Antimicrobial Activity

In a comparative study on antimicrobial agents, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL respectively. These findings highlight its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 1,1,1-Trifluoro-3-methyl-2,4-pentanedione?

The compound is synthesized via acetylation of ketones using boron trifluoride (BF₃) as a catalyst. A general protocol involves converting a ketone to its enol acetate under equilibrating conditions, followed by acetylation and cleavage to form β-diketones. For example, analogous methods for 3-methyl-2,4-pentanedione derivatives achieve yields of 40–68% depending on substituents . Optimization of reaction parameters (e.g., temperature, solvent choice) is critical for selectivity and yield, as seen in metal-catalyzed syntheses of related fluorinated compounds .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

- X-ray crystallography : SHELX programs are widely used for small-molecule refinement, enabling precise determination of bond lengths and angles .

- Spectroscopy : NMR and IR identify tautomeric forms (keto/enol), with computational studies (DFT methods) predicting stability ratios in solvents .

- Mass spectrometry : Confirms molecular weight (154.09 g/mol) and fragmentation patterns .

Key Data :

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₅H₅F₃O₂ | |

| IUPAC Name | 1,1,1-Trifluoropentane-2,4-dione | |

| CAS Registry | 367-57-7 |

Advanced Research Questions

Q. How do tautomeric equilibria influence reactivity in coordination chemistry?

The keto-enol tautomerism of β-diketones allows chelation with metals, forming stable complexes. Computational studies show that the enol form dominates in polar solvents, enhancing its ability to act as a ligand. For example, fluorinated β-diketones like this compound form complexes with Fe, Ni, and Cu, which are precursors for metal-organic chemical vapor deposition (MOCVD) . The trifluoromethyl group increases electron-withdrawing effects, stabilizing metal-ligand bonds .

Q. What methodological challenges arise in toxicity data analysis for this compound?

Asymmetric concentration-effect curves (e.g., in Microtox® assays) require advanced curve-fitting. The 5-parameter logistic (5PL) model with an asymmetry parameter (s) improves accuracy over the symmetric 4PL model. For 3-chloro-2,4-pentanedione, asymmetry (s = 0.26) significantly altered EC₅₀ values (1.25 vs. 1.34 mg/L) and slope coefficients (1.57 vs. 3.07) . Similar approaches are recommended for fluorinated analogs to account for non-linear toxicity dynamics.

Q. How can contradictions in reported molecular data be resolved?

Discrepancies in molecular formulas (e.g., C₅H₅F₃O₂ vs. C₆H₉F₃O₂ in some sources) highlight the need for verification via authoritative databases like NIST (CAS 367-57-7 confirms C₅H₅F₃O₂) . Cross-referencing synthesis protocols and spectral data (e.g., InChIKey: SHXHPUAKLCCLDV-UHFFFAOYSA-N) ensures consistency .

Q. What strategies optimize reaction conditions for high-yield synthesis?

- Catalyst selection : BF₃ enhances acetylation efficiency but requires anhydrous conditions .

- Temperature control : Lower temperatures favor enol acetate formation, while higher temperatures promote cleavage .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .

Example : Metal-catalyzed reactions (e.g., with TMEDA) achieve higher yields (e.g., 57% for Ni complexes) by stabilizing reactive intermediates .

Data Contradiction Analysis

Q. Why do some sources report conflicting applications for this compound?

Variability arises from its dual role as a ligand and intermediate. For instance:

- Coordination chemistry : Forms M(tfac)₂(TMEDA) complexes for MOCVD .

- Organic synthesis : Serves as a precursor for fluorinated heterocycles and peptides . Methodological differences in experimental design (e.g., solvent choice, metal ions) explain divergent applications.

Methodological Recommendations

- Synthesis : Prioritize BF₃-catalyzed acetylation for scalability, but explore metal-catalyzed routes for enantioselective products .

- Toxicity assays : Use 5PL-1P models to address asymmetry in dose-response curves .

- Structural analysis : Combine XRD (SHELXL) with DFT calculations to resolve tautomeric equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.